Midaglizole, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Midaglizole involves several steps, starting from the appropriate pyridine and imidazole derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Midaglizole follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Midaglizole undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can modify the imidazole ring.
Substitution: This reaction can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound .
Scientific Research Applications
Midaglizole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alpha 2-adrenoceptor antagonists.
Biology: Investigated for its effects on insulin secretion and glucose metabolism.
Medicine: Explored as a potential treatment for non-insulin-dependent diabetes mellitus (NIDDM).
Industry: Utilized in the development of new antidiabetic drugs .
Mechanism of Action
Midaglizole exerts its effects by antagonizing alpha 2-adrenoceptors. This action stimulates insulin secretion and inhibits epinephrine-induced platelet aggregation. The compound’s molecular targets include alpha 2-adrenoceptors, which play a crucial role in glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Phentolamine: Another alpha 2-adrenoceptor antagonist.
Efaroxan: Known for its antihyperglycemic action.
LY389382: An imidazoline compound that stimulates insulin secretion.
Uniqueness
Midaglizole is unique due to its specific alpha 2-adrenoceptor antagonizing effect, which makes it particularly effective in reducing plasma glucose levels and stimulating insulin secretion .
Properties
CAS No. |
777026-39-8 |
---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-[(1S)-2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
TYZQFNOLWJGHRZ-AWEZNQCLSA-N |
Isomeric SMILES |
C1CN=C(N1)C[C@@H](C2=CC=CC=C2)C3=CC=CC=N3 |
Canonical SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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